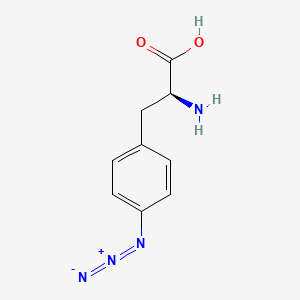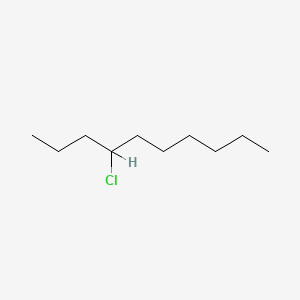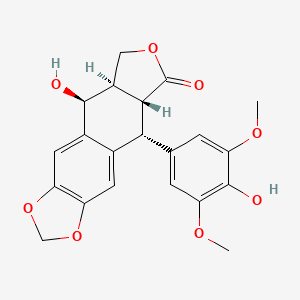
A-317491
概要
説明
ペンタフルオロベンゼンスルホニルフルオレセインは、さまざまな生物学的および化学的システムにおける過酸化水素(H₂O₂)レベルを検出するために主に使用される特殊な蛍光プローブです。 この化合物は、通常の条件下では非蛍光性ですが、過酸化水素と反応すると強く蛍光性を示すため、細胞内の酸化ストレスおよび関連するプロセスを監視するための優れたツールとなります .
作用機序
ペンタフルオロベンゼンスルホニルフルオレセインがその効果を発揮する機序は、過酸化水素によるスルホニル結合の選択的な加水分解を伴います。この反応により、強く蛍光性を示すフルオレセインが放出されます。 この反応の分子標的はスルホニル基であり、この経路はスルホニル結合の開裂を伴い、フルオレセインが生成されます .
類似の化合物との比較
ペンタフルオロベンゼンスルホニルフルオレセインは、過酸化水素に対する高い選択性と酸化反応を伴わない作用機序により、他の蛍光プローブとは異なっています。類似の化合物には以下のようなものがあります。
ジヒドロエチジウム(DHE): スーパーオキシドアニオンの検出に使用されますが、過酸化水素に対する選択性はありません.
アンプレックスレッド: 別の過酸化水素プローブですが、蛍光を示すにはホースラディッシュペルオキシダーゼの存在が必要であり、ペンタフルオロベンゼンスルホニルフルオレセインよりも直接的ではありません.
2',7'-ジクロロジヒドロフルオレセインジアセテート(DCFH-DA): 一般的な反応性酸素種プローブですが、ペンタフルオロベンゼンスルホニルフルオレセインほど過酸化水素に対して選択的ではありません.
ペンタフルオロベンゼンスルホニルフルオレセインは、過酸化水素に対する高い特異性と感度を備えているため、さまざまな研究分野において貴重なツールとなります .
生化学分析
Biochemical Properties
A-317491 potently blocks recombinant human and rat P2X3 and P2X2/3 receptor-mediated calcium flux . It interacts with these receptors, which are highly localized on peripheral and central processes of sensory afferent nerves . The nature of these interactions involves the blockade of P2X3 containing channels, which contributes to the pronociceptive effects of ATP .
Cellular Effects
This compound influences cell function by blocking native P2X3 and P2X2/3 receptors in rat dorsal root ganglion neurons . This blockade affects cell signaling pathways related to pain, as activation of these channels contributes to the pronociceptive effects of ATP .
Molecular Mechanism
The molecular mechanism of this compound involves its potent blockade of P2X3 and P2X2/3 receptor-mediated calcium flux . This blockade is highly selective over other P2 receptors and other neurotransmitter receptors, ion channels, and enzymes . The blockade of P2X3 containing channels is stereospecific, as the R-enantiomer of this compound is significantly less active at P2X3 and P2X2/3 receptors .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily observed in models of chronic inflammatory and neuropathic pain . It has been shown to reduce pain in these models in a dose-dependent manner .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . It has been shown to reduce pain in a dose-dependent manner, with an ED50 of 30 mol kg s.c. for reducing complete Freund’s adjuvant-induced thermal hyperalgesia in rats . It was ineffective in reducing nociception in animal models of acute pain, postoperative pain, and visceral pain at doses greater than 100 mol kg s.c .
Metabolic Pathways
Its primary mechanism of action involves the blockade of P2X3 and P2X2/3 receptors, which are involved in ATP signaling pathways .
Transport and Distribution
It is known to interact with P2X3 and P2X2/3 receptors, which are highly localized on peripheral and central processes of sensory afferent nerves .
Subcellular Localization
Its primary targets, the P2X3 and P2X2/3 receptors, are localized on peripheral and central processes of sensory afferent nerves .
準備方法
合成経路と反応条件
ペンタフルオロベンゼンスルホニルフルオレセインの合成は、通常、フルオレセインとペンタフルオロベンゼンスルホニルクロリドの反応によって行われます。この反応は、ジクロロメタンまたはテトラヒドロフランなどの有機溶媒中で、通常はトリエチルアミンなどの塩基の存在下で、塩酸の副生成物を中和するために実施されます。 反応条件は通常、反応物と生成物の安定性を確保するために、多くの場合室温付近の制御された温度を必要とします .
工業生産方法
ペンタフルオロベンゼンスルホニルフルオレセインの工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、高収率と純度を確保するために、大型反応器と反応条件の精密な制御が含まれます。 製品はその後、再結晶またはクロマトグラフィーなどの技術を用いて精製され、不純物が除去されます .
化学反応の分析
反応の種類
ペンタフルオロベンゼンスルホニルフルオレセインは、主に加水分解反応を起こします。過酸化水素に曝されると、スルホニル結合が加水分解され、強く蛍光性を示すフルオレセインが放出されます。 この反応は過酸化水素に対して選択的であり、ヒドロキシルラジカルやスーパーオキシドアニオンなどの他の反応性酸素種では起こりません .
一般的な試薬と条件
ペンタフルオロベンゼンスルホニルフルオレセインの反応のための主な試薬は過酸化水素です。 反応条件は通常穏やかであり、多くの場合生理的pHおよび温度で起こるため、生物学的用途に適しています .
生成される主要な生成物
ペンタフルオロベンゼンスルホニルフルオレセインと過酸化水素の反応から生成される主要な生成物はフルオレセインです。 この生成物は強く蛍光性を示し、標準的な蛍光顕微鏡または分光法技術を使用して容易に検出できます .
科学研究への応用
ペンタフルオロベンゼンスルホニルフルオレセインは、科学研究において幅広い用途を有しています。
科学的研究の応用
Pentafluorobenzenesulfonyl fluorescein has a wide range of applications in scientific research:
類似化合物との比較
Pentafluorobenzenesulfonyl fluorescein is unique compared to other fluorescent probes due to its high selectivity for hydrogen peroxide and its non-oxidative mechanism of action. Similar compounds include:
Dihydroethidium (DHE): Used for detecting superoxide anions but lacks the selectivity for hydrogen peroxide.
2’,7’-Dichlorodihydrofluorescein diacetate (DCFH-DA): A general reactive oxygen species probe, but it is not as selective for hydrogen peroxide as pentafluorobenzenesulfonyl fluorescein.
Pentafluorobenzenesulfonyl fluorescein stands out due to its high specificity and sensitivity for hydrogen peroxide, making it a valuable tool in various research fields .
特性
IUPAC Name |
5-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]benzene-1,2,4-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H27NO8/c35-30(25-17-27(32(38)39)28(33(40)41)18-26(25)31(36)37)34(29-15-7-10-21-9-4-5-14-24(21)29)19-20-8-6-13-23(16-20)42-22-11-2-1-3-12-22/h1-6,8-9,11-14,16-18,29H,7,10,15,19H2,(H,36,37)(H,38,39)(H,40,41)/t29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGBOYBIENNKMI-LJAQVGFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H27NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197185 | |
| Record name | A-317491 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475205-49-3 | |
| Record name | A-317491 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475205493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A-317491 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A-317491 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H327N08IPV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



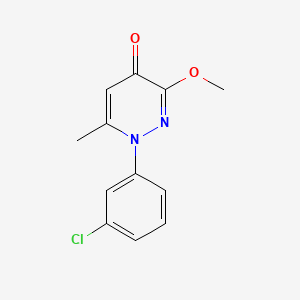
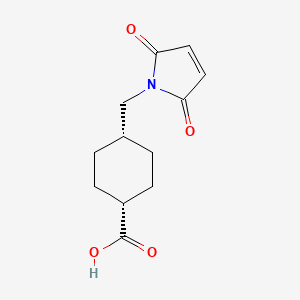
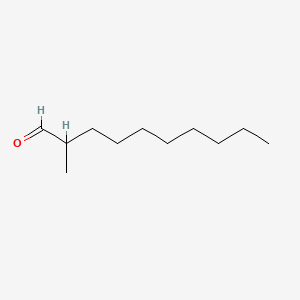


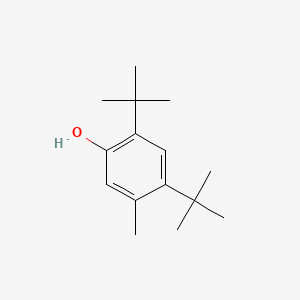
![N-[(4-Aminophenyl)methyl]adenosine](/img/structure/B1664155.png)
